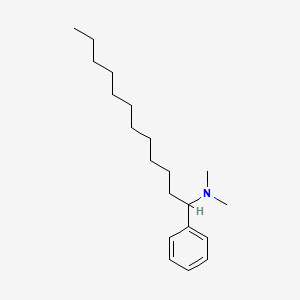

N,N-dimethyl-1-phenyl-dodecan-1-amine

CAS No.: 18686-19-6

Cat. No.: VC18753482

Molecular Formula: C20H35N

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18686-19-6 |

|---|---|

| Molecular Formula | C20H35N |

| Molecular Weight | 289.5 g/mol |

| IUPAC Name | N,N-dimethyl-1-phenyldodecan-1-amine |

| Standard InChI | InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3 |

| Standard InChI Key | JOMMTYCHJMELMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound features:

-

A phenyl group () attached to the first carbon of a dodecyl chain.

-

A dimethylamino group () at the same carbon, creating a tertiary amine configuration.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 289.50 g/mol | |

| CAS Registry Number | 18686-19-6 | |

| IUPAC Name | N,N-Dimethyl-1-phenyl-dodecan-1-amine |

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reductive Amination | Dodecanal, , , EtOH | ~60% | |

| Nucleophilic Substitution | 1-Phenyl-dodecyl bromide, , , DMF | ~50% |

Physicochemical Properties

The compound’s properties are influenced by its hydrophobic dodecyl chain and polar tertiary amine group:

Solubility and Stability

-

Solubility: Likely soluble in organic solvents (e.g., chloroform, ethanol) but insoluble in water due to the long alkyl chain .

-

Stability: Stable under ambient conditions but may oxidize in the presence of strong oxidizing agents .

Table 3: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Density | ~0.90 g/cm³ (predicted) | |

| Boiling Point | ~289.8°C (analogous compounds) | |

| LogP (Partition Coefficient) | ~6.2 (estimated) |

Applications and Functional Relevance

Surfactant and Corrosion Inhibition

-

Surfactant Properties: The amphiphilic structure enables micelle formation, making it useful in detergents and emulsifiers .

-

Corrosion Inhibition: Tertiary amines are known to adsorb onto metal surfaces, forming protective layers .

Pharmaceutical Intermediates

The phenyl group may facilitate interactions with aromatic biological targets, suggesting potential as a building block in drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume